Structural Branching Confers Different Physicochemical Properties Compared to n-Butyl Analog
The isobutyl group in the target compound introduces a branched alkyl chain, in contrast to the linear n-butyl chain of the well-known GABAB antagonist CGP 36742. The computed partition coefficient (XLogP3-AA) for 3-aminopropyl(isobutyl)phosphinic acid is -2.6 [1], indicating it is slightly less lipophilic than typical CNS-penetrant drugs, though no comparable computed value for CGP 36742 was retrieved in this data set. The topological polar surface area (TPSA) is 63.3 Ų [1]. This steric and electronic perturbation is expected to influence both membrane permeability and receptor binding pocket interactions relative to straight-chain analogs.
| Evidence Dimension | Computed physicochemical properties (lipophilicity and polarity) |
|---|---|
| Target Compound Data | XLogP3-AA = -2.6; TPSA = 63.3 Ų |
| Comparator Or Baseline | 3-Aminopropyl(n-butyl)phosphinic acid (CGP 36742): no computed XLogP3-AA or TPSA data retrieved in this analysis |
| Quantified Difference | Not calculable from this data set; structural branching implies altered logP and TPSA relative to linear analog |
| Conditions | Computed properties from PubChem (release 2021.05.07) |
Why This Matters
Procurement decisions for CNS-targeted research tools must consider that even minor lipophilicity differences can dramatically alter blood-brain barrier penetration and target engagement.
- [1] PubChem. (2006). Compound Summary for CID 9920531: 3-Aminopropyl(isobutyl)phosphinic acid. National Center for Biotechnology Information. View Source
